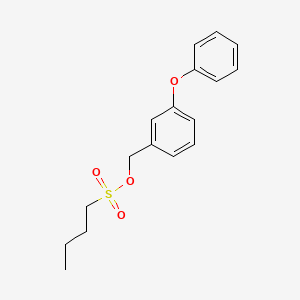
(3-Phenoxyphenyl)methyl butane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenoxyphenyl)methyl butane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a phenoxyphenyl group attached to a butane-1-sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methyl butane-1-sulfonate typically involves the reaction of (3-Phenoxyphenyl)methanol with butane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(3−Phenoxyphenyl)methanol+Butane−1−sulfonylchloride→(3−Phenoxyphenyl)methylbutane−1−sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Phenoxyphenyl)methyl butane-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenoxyphenyl group can be reduced to form phenols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reactions are typically carried out in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted derivatives, such as amides, thioethers, or ethers.
Oxidation: The major products are oxidized derivatives such as quinones or carboxylic acids.
Reduction: The major products are reduced derivatives such as phenols or alcohols.
Scientific Research Applications
(3-Phenoxyphenyl)methyl butane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic transformations.
Biology: It has potential applications in the study of enzyme inhibition and protein modification. It can be used to modify specific amino acid residues in proteins.
Industry: It can be used as a surfactant or emulsifying agent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Phenoxyphenyl)methyl butane-1-sulfonate depends on its specific application. In the context of enzyme inhibition, it can act as a competitive inhibitor by binding to the active site of the enzyme and preventing substrate binding. In the context of protein modification, it can react with specific amino acid residues, leading to changes in protein structure and function.
Comparison with Similar Compounds
Similar Compounds
- (3-Phenoxyphenyl)methyl methane-1-sulfonate
- (3-Phenoxyphenyl)methyl ethane-1-sulfonate
- (3-Phenoxyphenyl)methyl propane-1-sulfonate
Uniqueness
(3-Phenoxyphenyl)methyl butane-1-sulfonate is unique due to the presence of the butane-1-sulfonate moiety, which can impart different chemical and physical properties compared to its shorter-chain analogs
Properties
CAS No. |
918313-30-1 |
|---|---|
Molecular Formula |
C17H20O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl butane-1-sulfonate |
InChI |
InChI=1S/C17H20O4S/c1-2-3-12-22(18,19)20-14-15-8-7-11-17(13-15)21-16-9-5-4-6-10-16/h4-11,13H,2-3,12,14H2,1H3 |
InChI Key |
FJDZMXQVIVDJIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


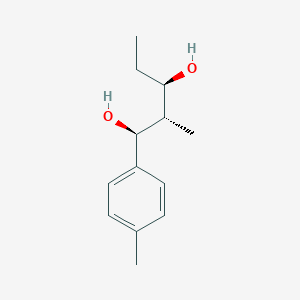
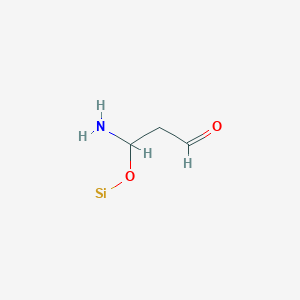
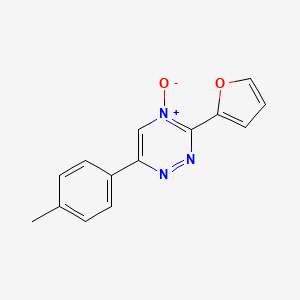
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine](/img/structure/B14199998.png)
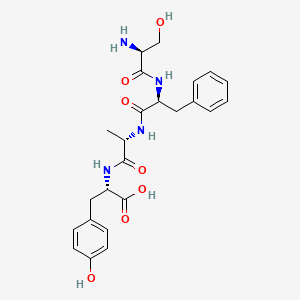
stannane](/img/structure/B14200014.png)
![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
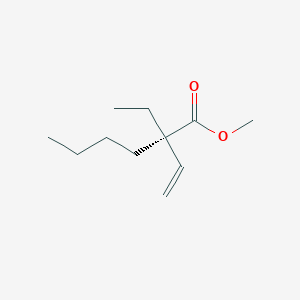
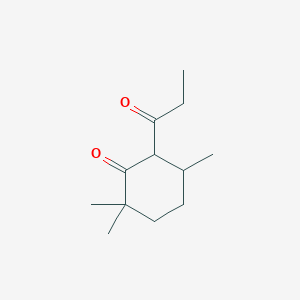

![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14200038.png)
![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)
